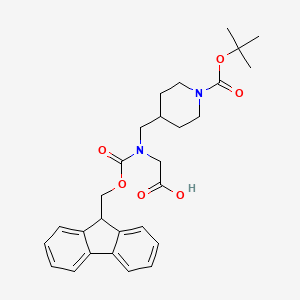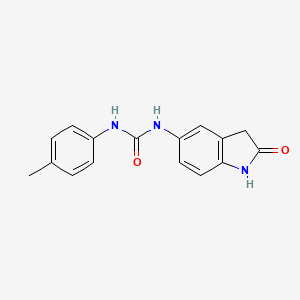
1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The derivatives of 2-Alkylideneindolin-3-one play an important role in modern medicinal chemistry . The bis-indole indirubin, a derivative of this compound, has been used for many years as an active component of traditional Chinese herbal medicine .Chemical Reactions Analysis
The preparation of these structures often involves the aldol condensation of 3H-indol-3-ones with carbonyl compounds . Other methods include the transition metal-catalyzed carbonylative cross-coupling of ortho-iodoanilines to alkynes .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study on the preparation, spectroscopic elucidation, and investigation of antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety revealed insights into their structural and antioxidant behaviors. These derivatives showed significant activity in CUPRAC assays, indicating potential applications in fields requiring antioxidant properties (Yakan et al., 2021).
Another research developed a simple and efficient method for synthesizing 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and its thiourea derivatives. This new methodology affords the title compounds in good yields, highlighting their potential for various scientific applications (Yan, Lei, & Hu, 2014).
Biological Activities
The synthesis of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters was explored, showing that derivatives of 2-oxoindoline exhibit nootropic activity. This suggests the potential of these compounds in developing neuroprotective or cognitive-enhancing drugs (Altukhov, 2014).
A study on polymorphs of 1-(2-methyl-3-oxoisoindolin-5-yl)urea demonstrated different hydrogen-bond patterns, indicating the significance of structural variations in modifying biological interactions, which could be crucial for drug design and development (Tutughamiarso, Zeiger, & Bolte, 2011).
Antimicrobial and Antitumor Studies
Research on novel oxindolylpyrrolo[2,3-d]pyrimidines through a three-component sequential tandem reaction showed good to excellent yields of products with antimicrobial activities, suggesting their potential as antimicrobial agents (Rad‐Moghadam & Azimi, 2012).
A functionalization study of MWNT-COOH with (3-oxoindolin-2-ylidene) urea for in vitro antitumor study on gastric cancer presented a novel approach in nanotechnology for cancer therapy. This study illustrates the potential of functionalized nanotubes as chemotherapeutic agents (Keshel et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-2-4-12(5-3-10)17-16(21)18-13-6-7-14-11(8-13)9-15(20)19-14/h2-8H,9H2,1H3,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLLTAXZIECGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

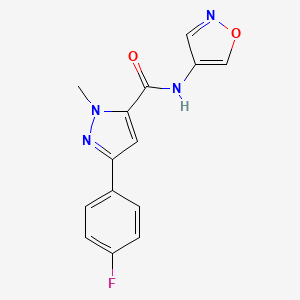
![6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3010490.png)
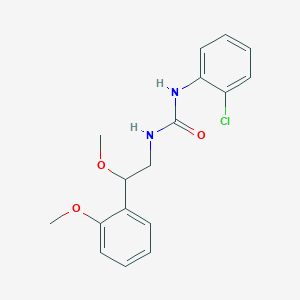
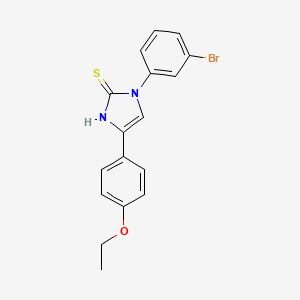
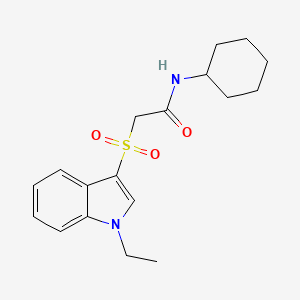
![1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B3010496.png)
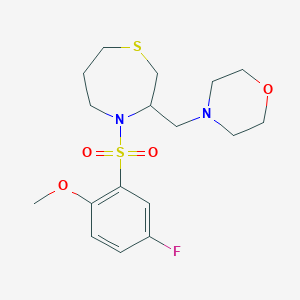


![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)
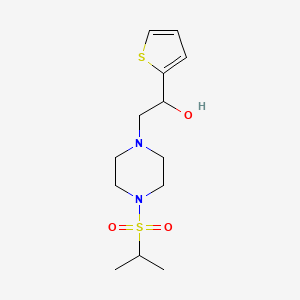
![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)

